Geranyltriphenylphosphoniumbromide

Descripción general

Descripción

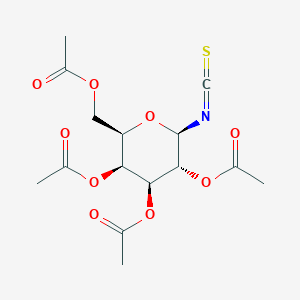

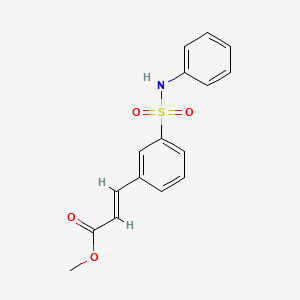

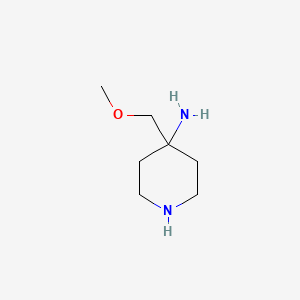

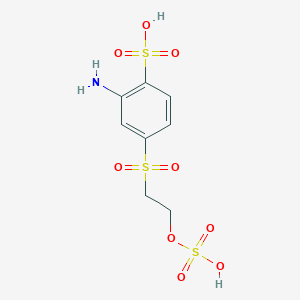

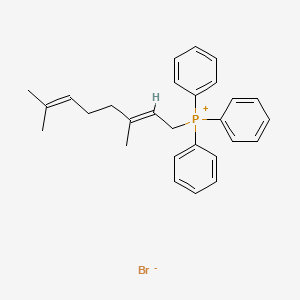

Geranyltriphenylphosphoniumbromide is a compound that contains a geranyl group (a common component in terpenes), a triphenylphosphonium group (often used in chemistry for various reactions), and a bromide ion .

Molecular Structure Analysis

The molecular structure of Geranyltriphenylphosphoniumbromide would likely consist of a geranyl group attached to a phosphorus atom, which is also attached to three phenyl groups and a bromide ion .Aplicaciones Científicas De Investigación

Photoredox-Catalyzed Bromodifluoromethylation

Geranyltriphenylphosphonium bromide has been utilized in photoredox catalysis. For instance, in a study, difluoromethyltriphenylphosphonium bromide served as a precursor for the CF2H radical in the bromodifluoromethylation of alkenes under visible-light photoredox conditions. This process, catalyzed by CuBr2, led to the selective formation of bromodifluoromethylated products (Qing-Yu Lin et al., 2016).

Impact on Bone Resorption and Metabolic Bone Diseases

Geranyltriphenylphosphonium bromide has implications in the study of metabolic bone diseases. Research has shown that bisphosphonates, which impact bone resorption, target enzymes in the mevalonate pathway such as isopentenyl pyrophosphate isomerase/farnesyl pyrophosphate synthase. These enzymes are also linked to the molecular mechanism of action of nitrogen-containing bisphosphonates in osteoclasts, highlighting the role of geranylgeranylated proteins in osteoclast formation and function (E. V. van Beek et al., 1999).

Geranylgeraniol in Preventing Bisphosphonate-Related Osteonecrosis

Studies have explored the role of geranylgeraniol in mitigating bisphosphonate-related osteonecrosis of the jaw (BRONJ). Geranylgeraniol has demonstrated increased activity and viability in cells previously treated with zoledronic acid, suggesting its potential as a treatment option for BRONJ. This indicates the significant impact of geranylgeranylation on cell survival and bone health (S. Zafar et al., 2020).

Applications in Bioassays

Geranyltriphenylphosphonium bromide compounds have been used to stabilize bioassays, preserving glucose content for extended periods. This has applications in assessing metabolic processes in various extreme environments, such as space or underwater expeditions (Iarmol'chuk Gm, 1998).

Inhibition of Geranylgeranyl Diphosphate Synthase and Apoptosis

Research has highlighted the inhibition of geranylgeranyl diphosphate synthase as a mechanism for inducing apoptosis, potentially useful in treating diseases like cancer. This supports the therapeutic potential of targeting multiple enzymes in the isoprenoid biosynthesis pathway for cancer treatment (A. Dudakovic et al., 2008).

Synthesis and Organic Reactions

Geranyltriphenylphosphonium bromide is also important in organic synthesis. It has been used as a catalyst in various reactions, including the protection and deprotection of alcohols as alkyl vinyl ethers, and in the cyclotrimerization of aldehydes (Y. Hon & Chia-Fu Lee, 1999; 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32P.BrH/c1-24(2)14-13-15-25(3)22-23-29(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,14,16-22H,13,15,23H2,1-3H3;1H/q+1;/p-1/b25-22+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDQDLILIBAEFO-OSMRDGEFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geranyltriphenylphosphoniumbromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.